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Executive Summary & Core Directive
This guide provides a rigorous technical framework for utilizing Carboxyatractyloside (CAT), a

high-affinity, non-competitive inhibitor of the Adenine Nucleotide Translocator (ANT).[1] Unlike

its analog Atractyloside (ATR), CAT locks the ANT in a stable cytosolic-facing (c-state)

conformation with nanomolar affinity, making it the "gold standard" tool for isolating ANT-

dependent bioenergetic phenomena.[1]

Why use CAT?

Irreversibility: Unlike ATR, CAT cannot be displaced by high concentrations of ADP, ensuring

a stable "clamp" on the transport mechanism.

Stoichiometric Titration: Its high affinity allows for active site quantification of ANT.

mPTP Induction: It is a potent sensitizer of the Mitochondrial Permeability Transition Pore

(mPTP), distinct from ATP synthase inhibitors like Oligomycin.
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Mechanistic Grounding: The ANT Conformational
Cycle
To use CAT effectively, one must understand the structural mechanics of the Adenine

Nucleotide Translocator (ANT). ANT operates via a "ping-pong" mechanism, cycling between a

cytoplasmic-facing state (c-state) and a matrix-facing state (m-state).[1]

The Inhibitor Landscape
Carboxyatractyloside (CAT): Binds the c-state with extremely high affinity (ngcontent-ng-

c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

nM). It wedges into the binding pocket, preventing the transition to the m-state.

Bongkrekic Acid (BKA): Binds the m-state, locking the carrier on the matrix side.

Atractyloside (ATR): Binds the c-state but competitively with ADP.[1] High ADP can displace

ATR, making it less reliable for absolute inhibition in high-energy states.[1]

Visualization of ANT Cycling and Inhibition
The following diagram illustrates the ANT cycle and the specific locking mechanism of CAT

compared to BKA.
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Figure 1: Mechanism of ANT inhibition.[1] CAT locks the transporter in the c-state, preventing

ADP entry. BKA locks the m-state. Unlike ATR (not shown), CAT binding is effectively

irreversible under physiological conditions.[1]

Comparative Technical Data: CAT vs. ATR vs.
BKA[1]
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Feature
Carboxyatractylosi
de (CAT)

Atractyloside (ATR)
Bongkrekic Acid
(BKA)

Target State c-state (Cytosolic) c-state (Cytosolic) m-state (Matrix)

Binding Affinity

(ngcontent-ng-

c2699131324=""

_nghost-ng-

c2339441298=""

class="inline ng-star-

inserted">

)

~5–10 nM (High)
~100–500 nM

(Moderate)
< 20 nM (High)

Competition with ADP Non-competitive Competitive Non-competitive

Reversibility Pseudo-irreversible
Reversible by high

[ADP]
Pseudo-irreversible

mPTP Effect Strong Inducer Inducer (weaker) Inhibitor

Primary Utility

Stoichiometric

titration; mPTP

induction; Absolute

block of OXPHOS.

Historical

comparisons;

reversible inhibition.

Preventing mPTP;

locking m-state

structure.

Experimental Protocols
Protocol A: CAT Titration for High-Resolution
Respirometry (HRR)
Objective: Determine the contribution of ANT to respiratory flux and quantify functional ANT

units. This is superior to Oligomycin for dissecting ANT-specific proton leak.

Materials:

Instrument: Oroboros O2k or Agilent Seahorse XF.

Buffer: MiR05 (Mitochondrial Respiration Medium) or MAS (Mitochondrial Assay Solution).[1]
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Reagent: Carboxyatractyloside (Sigma-Aldrich/Merck).[1]

Stock: 5 mM in DMSO or ddH₂O (Water is preferred to avoid DMSO effects; CAT is water-

soluble).[1]

Storage: -20°C. Avoid repeated freeze-thaw.[1]

Workflow (Isolated Mitochondria):

State 2 (Leak): Add mitochondria + Substrates (e.g., Glutamate/Malate or

Succinate/Rotenone).[1]

Observation: Stable basal oxygen consumption.

State 3 (OXPHOS): Add ADP (saturating, 1–2 mM).

Observation: Rapid increase in ngcontent-ng-c2699131324="" _nghost-ng-

c2339441298="" class="inline ng-star-inserted">

consumption.

CAT Titration (Inhibition):

Perform sequential injections of CAT (0.5 µM increments).

Endpoint: Respiration returns to State 4 (Leak) levels.[1]

Note: Unlike Oligomycin, which inhibits ATP Synthase, CAT inhibits the entry of ADP. If

respiration rates with CAT are lower than with Oligomycin, it suggests a proton leak

specifically associated with the ANT mechanism.

Uncoupling: Add FCCP (titrated) to verify Electron Transport System (ETS) capacity.

Self-Validation Step:

If adding high concentrations of ADP (5 mM) after CAT restores respiration, your CAT

concentration is too low, or you are using ATR by mistake.[1] CAT inhibition should be

insensitive to subsequent ADP addition.
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Protocol B: mPTP Induction Assay (Calcium Retention
Capacity)
Objective: Assess the sensitivity of the permeability transition pore using CAT as a sensitizer.

Materials:

Probe: Calcium Green-5N (1 µM) or Phen Green SK.[1]

Control: Cyclosporin A (CsA) - mPTP inhibitor.[1]

Workflow:

Baseline: Mitochondria in buffer with Calcium Green-5N.

Sensitization: Add CAT (1–5 µM).

Mechanism:[2][3] CAT locks ANT in the c-state, which is conformationally favorable for

mPTP opening (or interaction with Cyclophilin D).[1]

Calcium Pulses: Inject

pulses (e.g., 10 µM) every 2–3 minutes.

Readout: Monitor fluorescence.

Uptake: Fluorescence spikes then decays (mitochondria clear cytosolic ngcontent-ng-

c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

).

Pore Opening: Fluorescence suddenly increases and does not decay (release of matrix

ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-

inserted">

).

Result: CAT-treated mitochondria will tolerate fewer ngcontent-ng-c2699131324="" _nghost-

ng-c2339441298="" class="inline ng-star-inserted">
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pulses before opening compared to controls.

Experimental Workflow Diagram
The following Graphviz diagram visualizes the decision matrix for using CAT in bioenergetics

profiling.
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Figure 2: Decision matrix for CAT utilization.[1] Path A (Left) focuses on respiratory control;

Path B (Right) focuses on mPTP sensitivity.[1]

Troubleshooting & Expert Tips
Issue Probable Cause Corrective Action

Incomplete Inhibition
Insufficient CAT concentration

relative to protein mass.[1]

CAT binds 1:1 with ANT. If

mitochondrial protein

concentration is high (>1

mg/mL), increase CAT to 5–10

µM.[1]

Respiration recovers over time
Contamination with

Atractyloside (ATR).[1]

Ensure the reagent is pure

Carboxyatractyloside. ATR is

reversible; CAT is not.

No mPTP sensitization
Buffer contains Mg²⁺ or ADP

(inhibitors of mPTP).[1]

Wash mitochondria to remove

Adenine Nucleotides. Ensure

buffer is low in free Mg²⁺ if

maximal sensitivity is required.

Solubility issues Old stock or improper solvent.

Reconstitute fresh in ddH₂O.

While DMSO works, water is

preferred to minimize solvent

effects on membranes.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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